

An In-depth Technical Guide to 2-Hydroxy-5-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name:	2-Hydroxy-5-(trifluoromethyl)pyridine
Cat. No.:	B017776

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Hydroxy-5-(trifluoromethyl)pyridine**, a key heterocyclic building block and a significant metabolite in the agrochemical field. The document covers the historical context of its chemical class, detailed synthetic protocols, extensive physical and chemical properties, and its role in biological pathways. All quantitative data is presented in clear, tabular format, and key experimental methodologies are described in detail. Furthermore, this guide includes visualizations of the relevant biological pathway and a general experimental workflow, rendered using Graphviz to facilitate a deeper understanding of its scientific context and application.

Introduction and Historical Context

2-Hydroxy-5-(trifluoromethyl)pyridine, also known by its tautomeric name 5-(trifluoromethyl)pyridin-2(1H)-one, is a fluorinated heterocyclic compound of significant interest in organic synthesis and medicinal chemistry.^[1] Its utility is derived from the unique physicochemical properties imparted by the trifluoromethyl group and the pyridine ring system. The trifluoromethyl group, a strong electron-withdrawing moiety, enhances the lipophilicity and metabolic stability of molecules, making it a valuable substituent in the design of bioactive compounds.

The broader class of trifluoromethylpyridines (TFMPs) emerged as important structural motifs in the latter half of the 20th century, particularly within the agrochemical and pharmaceutical industries. The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported by Swarts in 1898.^[2] However, the introduction of a trifluoromethyl group into a pyridine ring was first reported in 1947, employing a method analogous to the preparation of benzotrifluoride through the chlorination and subsequent fluorination of picoline.^[2]

Initially, the development of TFMP derivatives was largely centered on 3- and 5-trifluoromethyl-substituted pyridines.^[2] These were primarily synthesized from key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which are derived from 3-picoline.^[2] The demand for these intermediates surged with the commercialization of TFMP-containing agrochemicals, such as the herbicide Fluazifop-butyl in 1982.^[2] **2-Hydroxy-5-(trifluoromethyl)pyridine** has been identified as a known environmental transformation product of Fluazifop-P-butyl.^[1]

While a specific, seminal publication detailing the first-ever synthesis of **2-Hydroxy-5-(trifluoromethyl)pyridine** is not readily apparent in a historical context, its modern preparation is well-documented, particularly in patent literature, reflecting its role as a valuable synthetic intermediate.

Synthesis and Experimental Protocols

The synthesis of **2-Hydroxy-5-(trifluoromethyl)pyridine** can be achieved through various methods, with the hydrolysis of 2-chloro-5-(trifluoromethyl)pyridine being a common route. A detailed experimental protocol for a modern synthetic approach is provided below.

Synthesis from 6-Hydroxynicotinic Acid

A documented method for the preparation of **2-Hydroxy-5-(trifluoromethyl)pyridine** involves the reaction of 6-hydroxynicotinic acid with sulfur tetrafluoride and anhydrous hydrofluoric acid.

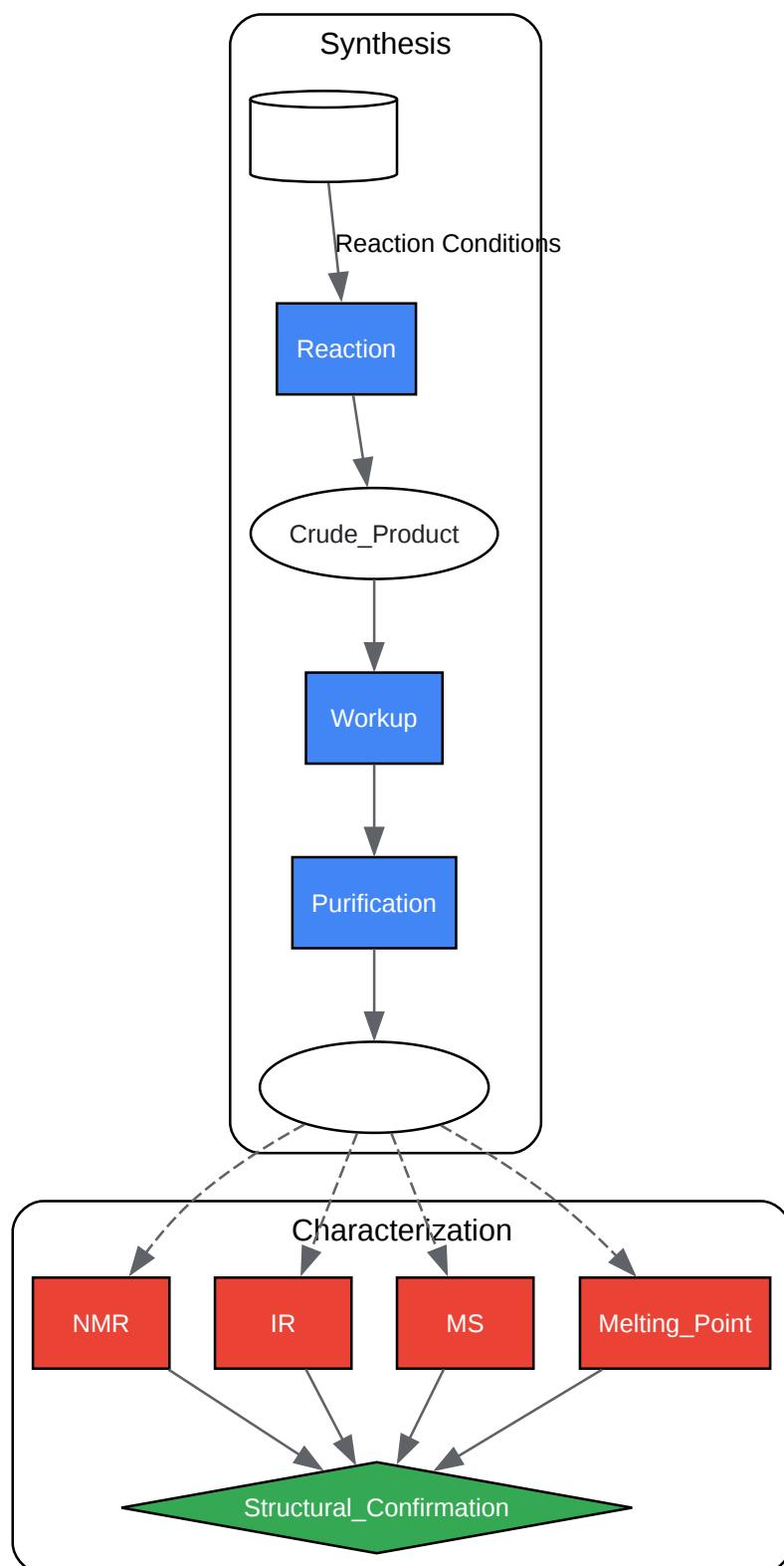
Experimental Protocol:

- Reaction Setup: To a stainless steel pressure vessel, add 6-hydroxynicotinic acid (18.2 g, 0.13 mol), anhydrous hydrofluoric acid (2.6 mL, 0.13 mol, ≥ 95 wt%), and sulfur tetrafluoride (42.1 g, 0.39 mol).

- Reaction Conditions: Seal the pressure vessel and heat the mixture to 100 °C. Maintain the reaction at a pressure of 0.15 MPa for 12 hours. Gaseous byproducts generated during the reaction should be passed through an appropriate exhaust gas absorption unit.
- Work-up: Upon completion, cool the reactor and transfer the remaining product to a polytetrafluoroethylene (PTFE) vessel. Heat the vessel to 40°C to remove any residual hydrogen fluoride.
- Purification: Dissolve the crude product in 150 mL of water. Adjust the pH of the aqueous solution to 6.8-7.2 using a saturated sodium carbonate solution. Extract the aqueous phase with chloroform. Combine the organic phases and dry over a suitable drying agent.
- Isolation: Filter the dried organic phase and concentrate under reduced pressure to yield 2-hydroxy-5-trifluoromethylpyridine. This protocol has been reported to yield 15.3 g (0.094 mol) of the final product, which corresponds to a 72% yield.

General Experimental Workflow

The general workflow for the synthesis and characterization of **2-Hydroxy-5-(trifluoromethyl)pyridine** is depicted in the following diagram.



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General experimental workflow for synthesis and characterization.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **2-Hydroxy-5-(trifluoromethyl)pyridine** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₆ H ₄ F ₃ NO	PubChem[1]
Molecular Weight	163.10 g/mol	PubChem[1]
CAS Number	33252-63-0	PubChem[1]
IUPAC Name	5-(trifluoromethyl)pyridin-2(1H)-one	PubChem[1]
Appearance	White to beige crystalline powder	ChemicalBook
Melting Point	145-149 °C	Sigma-Aldrich
Boiling Point (Predicted)	221.2 ± 40.0 °C	ChemicalBook
Density (Predicted)	1.398 ± 0.06 g/cm ³	ChemicalBook
pKa (Predicted)	9.55 ± 0.10	ChemicalBook
Solubility	Soluble in DMSO, sparingly soluble in ethanol, slightly soluble in methanol	ChemicalBook

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **2-Hydroxy-5-(trifluoromethyl)pyridine**. While comprehensive assigned spectra are not readily available in peer-reviewed literature, typical spectral characteristics can be inferred.

- **¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing trifluoromethyl group and the hydroxyl/keto group.

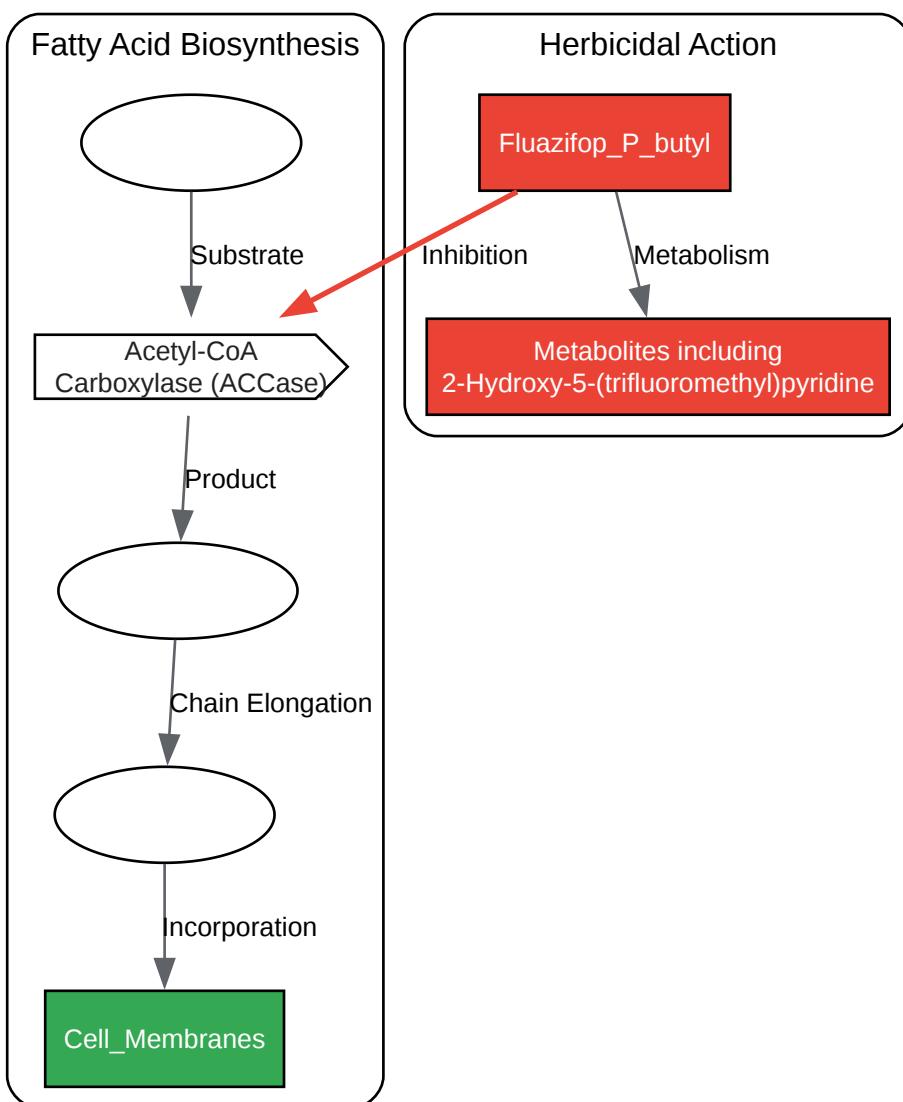
- ^{13}C NMR: The carbon NMR spectrum will display six signals corresponding to the carbons of the pyridine ring and the trifluoromethyl group. The carbon attached to the fluorine atoms will exhibit a characteristic quartet due to C-F coupling.
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H or N-H stretching (depending on the tautomeric form), C=O stretching (in the pyridone form), and C-F stretching of the trifluoromethyl group.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO, HF, or other small fragments from the parent molecule.

Biological Significance and Signaling Pathways

2-Hydroxy-5-(trifluoromethyl)pyridine is a significant metabolite of the herbicide Fluazifop-P-butyl.[1] Fluazifop-P-butyl is a selective post-emergence herbicide used to control grass weeds in broad-leaved crops.[3] Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids.[4]

The inhibition of ACCase disrupts the production of lipids, which are essential components of cell membranes. This leads to a failure in cell membrane integrity, particularly in regions of active growth like meristems, ultimately causing the death of the susceptible grass species.[4] In resistant plants and in the environment, Fluazifop-P-butyl is metabolized into several smaller compounds, including **2-Hydroxy-5-(trifluoromethyl)pyridine**.[5]

The following diagram illustrates the fatty acid biosynthesis pathway and the point of inhibition by Fluazifop-P-butyl, leading to the formation of its metabolites.



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Inhibition of fatty acid biosynthesis by Fluazifop-P-butyl.

Conclusion

2-Hydroxy-5-(trifluoromethyl)pyridine is a compound with a rich chemical context, rooted in the development of fluorinated pyridines for agrochemical and pharmaceutical applications. Its synthesis is well-established, providing a valuable building block for further chemical exploration. The understanding of its physical, chemical, and spectroscopic properties is crucial for its application in research and development. Furthermore, its role as a metabolite of a commercially important herbicide provides a clear example of its relevance in biological systems. This technical guide serves as a foundational resource for professionals in the fields

of chemistry and drug development, offering a detailed and structured overview of this important molecule.

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